3-Ethylpiperidine hydrochloride
Overview
Description
3-Ethylpiperidine hydrochloride is a chemical compound with the CAS Number: 58531-32-1 . It has a molecular weight of 149.66 and its IUPAC name is 3-ethylpiperidine hydrochloride . It is a white solid and is stored at temperatures between 0-5 degrees Celsius .
Molecular Structure Analysis
The molecular structure of 3-Ethylpiperidine (without the hydrochloride) is available . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for 3-Ethylpiperidine hydrochloride is 1S/C7H15N.ClH/c1-2-7-4-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H .Physical And Chemical Properties Analysis
3-Ethylpiperidine hydrochloride is a white solid . It has a molecular weight of 149.66 and is stored at temperatures between 0-5 degrees Celsius .Scientific Research Applications
Chemical Reactions and Synthesis
- Reactions with Nucleophiles: 3-Chloro-1-ethylpiperidine, closely related to 3-ethylpiperidine, undergoes nucleophilic displacement reactions, forming bicyclic aziridinium ions. These ions react with nucleophiles to produce pyrrolidine and piperidine isomers (Hammer, Heller, & Craig, 1972).
- Synthesis of Derivatives: (R)-3-aminopiperidine dihydrochloride is synthesized from ethyl nipecotate, involving chiral separation and Boc protection steps (Jiang Jie-yin, 2015).
- Radical Reactions: 1-Ethylpiperidine salt is used in carbon-carbon bond forming radical reactions, offering an alternative to tributyltin hydride-based methods (Graham, Murphy, & Coates, 1999).
Synthesis and Characterization
- Synthesis of Complex Molecules: Compounds like 3,5-bis(4-chlorobenzylidene)-1-ethylpiperidin-4-one and their derivatives, which have been synthesized, display significant antiarrhythmic activities (Abdel-Hafez et al., 2009).
- Enantiospecific Synthesis: (3S, 4R)-3-amino-4-ethylpiperidine, a variant of 3-ethylpiperidine, has been synthesized through an eight-step process for use in medical research (Reilly, Anthony, & Gallagher, 2003).
Applications in Analytical Chemistry
- Chromatographic Analysis: Tolperisone hydrochloride, a derivative of 3-ethylpiperidine, has been analyzed using high-performance thin-layer chromatography (HPTLC) in combination with other drugs (Patel, Patel, Patel, & Badmanaban, 2012).
- Vitamin Analysis: 2-Amino-10-ethyl acridine ketone, utilized in vitamin analysis, reacts with vitamins in the presence of 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (Fan, You, Suo, & Qian, 2018).
Safety And Hazards
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of 3-Ethylpiperidine hydrochloride in the pharmaceutical industry.
properties
IUPAC Name |
3-ethylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-7-4-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOJWKBJOYERMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylpiperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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